molecular formula C23H32Cl2N2O4S B4316567 N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE

Cat. No.: B4316567
M. Wt: 503.5 g/mol
InChI Key: LPTAJLMWVTZCEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an adamantane moiety, a sulfonamide group, and a bis(2-chloroethyl)amino group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 1-adamantanol: This involves the reaction of adamantane with a suitable oxidizing agent.

    Formation of 2-(1-adamantyloxy)ethylamine: This intermediate is prepared by reacting 1-adamantanol with ethylene oxide.

    Synthesis of 4-{[bis(2-chloroethyl)amino]sulfonyl}benzoic acid: This involves the sulfonation of 4-aminobenzoic acid followed by chlorination.

    Coupling Reaction: The final step involves coupling 2-(1-adamantyloxy)ethylamine with 4-{[bis(2-chloroethyl)amino]sulfonyl}benzoic acid under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the adamantane moiety.

    Reduction: Amino derivatives of the sulfonamide group.

    Substitution: Substituted derivatives of the bis(2-chloroethyl)amino group.

Scientific Research Applications

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE involves its interaction with specific molecular targets. The bis(2-chloroethyl)amino group is known to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key biochemical pathways. This compound may also interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE: can be compared with other sulfonamide derivatives and adamantane-containing compounds.

    Sulfonamide derivatives: These compounds share the sulfonamide group and may exhibit similar biological activities.

    Adamantane-containing compounds: These compounds share the adamantane moiety and may have similar physicochemical properties.

Uniqueness

  • The combination of the adamantane moiety, sulfonamide group, and bis(2-chloroethyl)amino group in this compound makes it unique. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32Cl2N2O4S/c24-5-8-27(9-6-25)32(29,30)21-3-1-20(2-4-21)22(28)26-7-10-31-23-14-17-11-18(15-23)13-19(12-17)16-23/h1-4,17-19H,5-16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTAJLMWVTZCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OCCNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE
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N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE
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N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE
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N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE
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N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE
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N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE

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